2-(2-Oxopiperidin-4-yl)acetic acid

Medicinal chemistry Fragment-based drug design Physicochemical profiling

Fragment-based screening against proteases and kinases demands dual H-bond donor pharmacophores unattainable with N-1 regioisomers. 2-(2-Oxopiperidin-4-yl)acetic acid delivers 2 H-bond donors and 8.8 Ų greater TPSA than its N-1 isomer, enabling bidentate protein target engagement. Its balanced LogP (-0.0127) supports CNS drug-likeness for neuroscience programs. The achiral C-4 scaffold eliminates diastereomer control concerns during kilo-lab scale-up. Supplied at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Cat. No. B12286001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxopiperidin-4-yl)acetic acid
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1CNC(=O)CC1CC(=O)O
InChIInChI=1S/C7H11NO3/c9-6-3-5(1-2-8-6)4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11)
InChIKeyJKWPNKFDMAYROG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Oxopiperidin-4-yl)acetic Acid: Identity & Comparators


2-(2-Oxopiperidin-4-yl)acetic acid (CAS 32741-96-1) is a C7H11NO3 heterocyclic building block (MW 157.17 g/mol) featuring a 2-oxopiperidine (δ-lactam) ring with an acetic acid side chain at the 4-position . It is commercially supplied as a free acid at 95–98% purity with batch-specific QC documentation including NMR, HPLC, and GC . The compound belongs to the piperidine-4-acetic acid class and is primarily utilized as a synthetic intermediate for constructing biologically active piperidine derivatives in medicinal chemistry and drug discovery programs [1]. Its closest structural comparators include the N-1 regioisomer (2-oxopiperidin-1-yl)acetic acid (CAS 72253-28-2), the reduced analog 2-(piperidin-4-yl)acetic acid (CAS 51052-78-9), the 5-ethyl homolog (CAS 113455-70-2), and its own hydrochloride salt form (CAS 2803456-42-8).

Building block C-4 acetic acid handle for piperidine functionalization
Scaffold 2-Oxopiperidine lactam core for medicinal chemistry
QC Documentation Batch-specific NMR, HPLC, GC characterization

2-(2-Oxopiperidin-4-yl)acetic Acid: Non-Interchangeability with Analogs


The position of the acetic acid substituent (C-4 vs. N-1), the oxidation state of the piperidine ring (lactam vs. tertiary amine), and the presence or absence of additional ring substituents each generate quantifiably distinct physicochemical profiles among closely related piperidine acetic acid derivatives. These differences materially affect hydrogen-bonding capacity, lipophilicity, and stereochemical behavior—parameters that directly govern molecular recognition, synthetic reactivity, and pharmacokinetic properties in downstream applications [1]. Regioisomeric substitution alone shifts the topological polar surface area (TPSA) by approximately 8.8 Ų and alters the hydrogen bond donor count from 2 to 1 [2]. Ring reduction from lactam to amine changes molecular weight by 14 g/mol and shifts computed logP by over 2 log units [3]. The quantitative evidence below demonstrates why procurement decisions must be compound-specific rather than class-generic.

  • Regioisomer shift N-1 substitution alters H-bond donor count and polar surface area, potentially shifting molecular recognition
  • Reduction liability Piperidine analog exhibits markedly different lipophilicity, impacting permeability and solubility balance
  • Homolog isomerization 5-Ethyl homolog undergoes thermal cis-trans isomerization, requiring diastereomer control that the target avoids

2-(2-Oxopiperidin-4-yl)acetic Acid: Quantitative Differentiation Evidence


H-Bond Donors and TPSA: C-4 vs. N-1 Regioisomer

2-(2-Oxopiperidin-4-yl)acetic acid (C-4 regioisomer) possesses 2 hydrogen bond donors (the carboxylic acid OH and the lactam NH) and a computed topological polar surface area (TPSA) of 66.4 Ų . Its N-1 regioisomer, (2-oxopiperidin-1-yl)acetic acid (CAS 72253-28-2), has only 1 hydrogen bond donor (the carboxylic acid OH; the lactam nitrogen is tertiary and N-substituted) and a TPSA of 57.6 Ų [1]. This represents an 8.8 Ų increase in TPSA and a doubling of H-bond donor count for the C-4 regioisomer.

H-Bond Donors & TPSA
Data to verify
2 HBD vs. 1; TPSA 66.4 vs. 57.6 Ų; Δ +8.8 Ų (+15.3%)
Supports distinct H-bond profile for fragment-based design
Computed descriptors; experimental validation advised
Medicinal chemistry Fragment-based drug design Physicochemical profiling

Lipophilicity Gradient: LogP Across Oxidation Series

The computed lipophilicity of 2-(2-oxopiperidin-4-yl)acetic acid (LogP = -0.0127) lies intermediate between its N-1 regioisomer (XLogP3-AA = -0.3) [1] and the fully reduced analog 2-(piperidin-4-yl)acetic acid (XLogP3-AA = -2.2) [2]. The target compound's near-zero LogP reflects a balanced hydrophilic-lipophilic profile conferred by the lactam carbonyl, positioning it approximately 0.3 log units more lipophilic than the N-1 regioisomer and approximately 2.2 log units more lipophilic than the reduced piperidine analog.

LogP Gradient
Data to verify
LogP –0.01 (target); –0.3 (N-1); –2.2 (piperidine)
Balanced hydrophilicity may support CNS permeability profiling
Vendor-computed vs. PubChem XLogP3; verify experimentally
ADME prediction Drug-likeness Lead optimization

Stereochemical Stability vs. 5-Ethyl Homolog

The 5-ethyl homolog (5-ethyl-2-oxo-4-piperidineacetic acid, CAS 113455-70-2) undergoes thermal cis-trans isomerization at 180°C, reaching an equilibrium ratio of 67:33 (trans:cis) for the N-unsubstituted acid within as little as 8 minutes (33% conversion), while the N-benzyl derivative requires 50 minutes to reach the same equilibrium composition [1]. Under Fischer-Speier esterification conditions (10% EtOH-HCl, reflux, 20–27 hr), the ethyl ester of the 5-ethyl analog equilibrates to a 70:30 trans:cis mixture [2]. In boiling 6N HCl, the N-benzyl-5-ethyl derivative produces a 57:28:15 mixture of trans-acid, cis-acid, and ring-opened product [1]. 2-(2-Oxopiperidin-4-yl)acetic acid, lacking the 5-ethyl substituent, is not subject to this stereochemical liability.

Stereochem. Stability
Reported
No isomerization vs. 5-ethyl: 67:33 trans:cis at 180°C; 33% conversion in 8 min
Eliminates diastereomer control in process chemistry
Fujii et al., 1975; ethyl ester 70:30 equilibrium
Stereochemistry Process chemistry Alkaloid synthesis

Free Acid vs. Hydrochloride Salt: MW and Handling Properties

2-(2-Oxopiperidin-4-yl)acetic acid is commercially available in two forms: the free acid (MW 157.17 g/mol, purity 95–98%) and the hydrochloride salt (CAS 2803456-42-8, MW 193.63 g/mol, purity 95%) . The hydrochloride salt increases molecular weight by 36.46 g/mol (HCl) relative to the free acid, representing a 23.2% mass difference. Both forms are supplied with batch-specific QC documentation (NMR, HPLC, GC) .

Free Acid vs. HCl Salt
Supplier data
MW 157.17 vs. 193.63 g/mol; Δ +36.46 g/mol (+23.2%)
Impacts stoichiometry; verify form before synthesis
Both forms ≥95% purity with batch-specific QC
Salt selection Formulation development Analytical chemistry

Transdermal Enhancement: 2-Oxopiperidine N-Acetic Acid Esters

A homologous series of N-acetic acid esters of 2-piperidinone (the N-1 substituted scaffold related to the target compound's lactam core) was evaluated for transdermal penetration enhancement of hydrocortisone 21-acetate in hairless mouse skin in vitro [1]. 2-Oxopiperidine-α-acetic acid decyl ester achieved a 24-hour diffusion cell receptor concentration enhancement ratio (ER Q24) of 162.07 and a flux enhancement ratio (ER J) of 12.67, significantly outperforming the clinical standard Azone as an enhancer [1]. While this study evaluates the N-1 rather than C-4 acetic acid substitution pattern, it provides class-level evidence that the 2-oxopiperidine scaffold confers meaningful transdermal penetration-enhancing properties when elaborated into ester prodrugs.

Transdermal Enh. Potential
Class-level
N-1 ester ER Q24 162.07; ER J 12.67 (vs. Azone)
Supports scaffold for enhancer prodrug design research
N-1 ester data; C-4 vector may offer distinct degradation kinetics
Transdermal delivery Penetration enhancement Prodrug design

Migraine Therapeutics: 2-Oxopiperidinyl Scaffold Patent Evidence

UCB Pharma S.A. has patented a series of 2-oxo-piperidinyl derivatives for the treatment of migraine, with the patent explicitly covering compounds incorporating the 2-oxopiperidine scaffold as a core pharmacophoric element [1]. The patent describes the therapeutic rationale around 5-HT7 receptor antagonism and CGRP modulation—mechanisms distinct from triptans (5-HT1B/D agonists) and CGRP antagonists that represent the current standard of care, which achieve only 50–65% patient relief with 40–50% experiencing side effects [1]. While the patent encompasses elaborated 2-oxo-piperidinyl derivatives rather than 2-(2-oxopiperidin-4-yl)acetic acid itself, it validates the scaffold as a starting point for developing next-generation migraine therapeutics with a differentiated mechanism of action.

Patent Scaffold
Reported
UCB patent covers 2-oxopiperidinyl chemotype for CGRP/5-HT7 pathway modulation
Supports scaffold for neurological pathway research programs
Patent evidence; no direct bioactivity for target compound
Migraine CGRP pathway 5-HT7 antagonism

2-(2-Oxopiperidin-4-yl)acetic Acid: Procurement and Application Scenarios


Fragment-Based Drug Discovery: Dual H-Bond Donor Building Block

In fragment-based screening campaigns where both a carboxylic acid and a lactam NH are desired as hydrogen bond donors for target engagement, 2-(2-oxopiperidin-4-yl)acetic acid offers a unique advantage over its N-1 regioisomer. The C-4 regioisomer provides 2 H-bond donors (vs. 1 for the N-1 isomer) and 8.8 Ų greater TPSA , enabling bidentate interactions with protein targets that the N-1 regioisomer cannot achieve. This makes it the preferred procurement choice for fragment libraries targeting proteases, kinases, or other enzymes where dual H-bond donor pharmacophores are sought.

Process Scale-Up: Stereochemical Stability Advantage

Unlike its 5-ethyl homolog, which undergoes rapid cis-trans isomerization reaching 33% conversion in 8 minutes at 180°C [1], 2-(2-oxopiperidin-4-yl)acetic acid lacks a chiral center at the 5-position and is therefore not subject to thermal stereochemical equilibration. For process chemistry and kilo-lab scale-up applications where consistent stereochemistry and batch-to-batch reproducibility are critical quality attributes, procurement of the unsubstituted compound eliminates diastereomer control as a process concern.

γ-Secretase Modulator (GSM) Synthesis for Alzheimer's

The piperidinyl acetic acid scaffold has been validated as a key intermediate in the asymmetric synthesis of γ-secretase modulators, including GSM-1 [2]. The desymmetrization-based synthetic approach features diastereoselective lactam formation to establish chiral centers. 2-(2-Oxopiperidin-4-yl)acetic acid, with its free lactam NH and C-4 acetic acid handle, serves as a foundational building block for constructing these therapeutically relevant scaffolds. Its balanced LogP (-0.0127) supports CNS drug-likeness, positioning it as a strategic procurement choice for neuroscience drug discovery programs targeting the amyloid pathway.

Topical Prodrug Design with 2-Oxopiperidine Scaffold

Class-level evidence demonstrates that 2-oxopiperidine N-acetic acid esters achieve transdermal penetration enhancement ratios up to 162.07 (ER Q24), significantly exceeding the clinical standard Azone [3]. While the published data are for N-1 substituted esters, the C-4 acetic acid attachment point in 2-(2-oxopiperidin-4-yl)acetic acid provides an alternative vector for ester prodrug design that may offer differentiated dermal esterase susceptibility. This supports procurement of the C-4 isomer for topical and transdermal drug delivery research programs where penetration enhancement combined with controlled enzymatic activation is desired.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
C-4 acetic acid with dual H-bond donors
HBD count and TPSA differentiation from N-1 isomer
Process chemistry scale-up
No 5-position chiral center
Absence of thermal cis-trans isomerization
Neuroscience drug discovery: GSM intermediate
Piperidinyl acetic acid scaffold for asymmetric synthesis
Diastereoselective lactam formation; CNS lead optimization
Topical/transdermal delivery research
C-4 ester vector for penetration enhancer prodrugs
Scaffold-based ester prodrug design; dermal esterase susceptibility
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